molecular formula C13H17NO3 B2890527 4-[(2-Ethylbutanoyl)amino]benzoic acid CAS No. 486440-98-6

4-[(2-Ethylbutanoyl)amino]benzoic acid

Cat. No. B2890527
M. Wt: 235.283
InChI Key: PURUEQNIYXFNAH-UHFFFAOYSA-N
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Description

4-[(2-Ethylbutanoyl)amino]benzoic acid (4-EBABA) is a versatile organic compound with a wide range of applications in both scientific research and industrial settings. 4-EBABA is a carboxylic acid that is formed from the condensation reaction of 2-ethylbutanoylamine and benzoic acid. It is a colorless, crystalline solid that is soluble in water and organic solvents. 4-EBABA has been used in a variety of scientific applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and in the study of biochemical and physiological effects.

Scientific Research Applications

  • Synthesis and Chemical Properties : A study by Seebach and Estermann (1987) explores the α-alkylation of β-aminobutanoates with lk-1.2-induction, presenting methods for preparing enantiomerically pure 3-aminobutanoic acid derivatives (Seebach & Estermann, 1987). This highlights the compound's relevance in synthetic chemistry for creating specific molecular configurations.

  • Prodrug Development for Cancer Therapy : Springer et al. (1990) describe the synthesis of novel prodrugs, including derivatives of 4-[(2-Ethylbutanoyl)amino]benzoic acid, as bifunctional alkylating agents for anticancer applications (Springer et al., 1990). These compounds are designed to be activated at tumor sites, emphasizing their potential in targeted cancer therapy.

  • Biochemical Synthesis and Derivatives : Estermann and Seebach (1988) detail the diastereoselective alkylation of 3-Aminobutanoic Acid, a process significant for synthesizing various biochemical derivatives, including those related to 4-[(2-Ethylbutanoyl)amino]benzoic acid (Estermann & Seebach, 1988).

  • Development of Novel Amino Acids and Peptidomimetics : Pascal et al. (2000) report the synthesis of 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), a novel unnatural amino acid that shows promise in applications as a building block for the synthesis of peptidomimetics (Pascal et al., 2000). This indicates the compound's role in developing new therapeutic agents.

  • Electrochemical and Material Science Applications : Kowsari et al. (2018) investigate the influence of different N‑benzoyl derivatives of isoleucine on the electrochemical properties and pseudocapacitance performance of conductive polymer electroactive films (Kowsari et al., 2018). This research suggests potential applications in energy storage and material science.

  • Food Science and Safety : A study by Del Olmo, Calzada, and Nuñez (2017) discusses benzoic acid and its derivatives, including 4-[(2-Ethylbutanoyl)amino]benzoic acid, in the context of their occurrence in foods and uses as additives (Del Olmo, Calzada, & Nuñez, 2017). This highlights the compound's relevance in food science and public health.

  • Synthesis of Novel Pharmaceutical Compounds : El‐Faham et al. (2013) discuss the use of OxymaPure/DIC for the synthesis of a novel series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives (El‐Faham et al., 2013). These findings are significant for pharmaceutical chemistry, illustrating the compound's versatility in drug development.

  • Biocatalysis and Enzymatic Reactions : Hernández et al. (2017) demonstrate the synthesis of 2-Amino-4-hydroxybutanoic Acid through a biocatalytic one-pot cyclic cascade, coupling an aldol reaction with a transamination process (Hernández et al., 2017). This research underscores the compound's utility in enzymatic synthesis and industrial bioprocesses.

properties

IUPAC Name

4-(2-ethylbutanoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-9(4-2)12(15)14-11-7-5-10(6-8-11)13(16)17/h5-9H,3-4H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURUEQNIYXFNAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Ethylbutanoyl)amino]benzoic acid

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